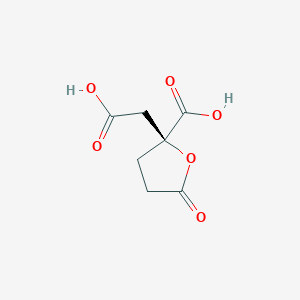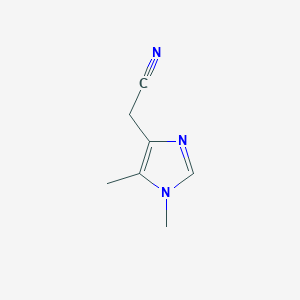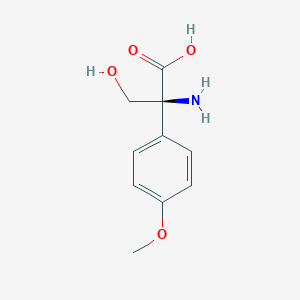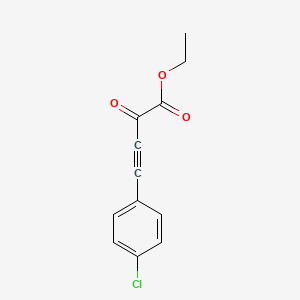
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile typically involves multi-step reactions. One common method includes the condensation of pyridine-3-carboxylic acid with 2-aminoquinoline, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Similar Compounds:
- 1-(pyridine-3-carbonyl)-2H-quinoline-2-carboxamide
- 1-(pyridine-3-carbonyl)-2H-quinoline-2-thiol
- 1-(pyridine-3-carbonyl)-2H-quinoline-2-amine
Uniqueness: this compound stands out due to its unique combination of pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. Its nitrile group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Formule moléculaire |
C16H11N3O |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-14-8-7-12-4-1-2-6-15(12)19(14)16(20)13-5-3-9-18-11-13/h1-9,11,14H |
Clé InChI |
HOFXQWJCKGKQDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CN=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/no-structure.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)

![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)

